1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane

Degradable thermosets Epoxy recycling Disulfide metathesis

Standard DGEBA epoxies lack cleavable backbone bonds, limiting recyclability and self-healing. BGPDS (CAS 17735-65-8) is a diepoxide monomer with an intrinsic disulfide bond in every crosslink strand. • **Complete degradation:** Networks fragment into soluble small molecules within 30-60 min vs. insoluble residues from disulfide-hardener systems • **Self-healing:** Enables autonomous crack arrest in high-voltage insulation (gas-insulated switchgear, bushings) • **Recyclable CFRCs:** Recovered carbon fibers without contamination; tensile properties match DGEBA • **Vitrimer platform:** High Tg, shape reconfiguration, and rapid degradation via double-DCB systems (Li et al. 2024)

Molecular Formula C18H18O4S2
Molecular Weight 362.5 g/mol
Cat. No. B12062567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane
Molecular FormulaC18H18O4S2
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=C(C=C2)SSC3=CC=C(C=C3)OCC4CO4
InChIInChI=1S/C18H18O4S2/c1-5-17(6-2-13(1)19-9-15-11-21-15)23-24-18-7-3-14(4-8-18)20-10-16-12-22-16/h1-8,15-16H,9-12H2
InChIKeyIDMBFRXGXNEYRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BGPDS: Disulfide-Containing Diepoxide for Degradable and Self-Healing Thermosets


1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane (BGPDS, CAS 17735-65-8), also referred to as bis(4-glycidyloxyphenyl)disulfide, is a diepoxide monomer distinguished by a dynamic disulfide bond embedded directly within its molecular backbone [1]. Unlike conventional epoxy monomers such as DGEBA, BGPDS combines two oxirane-terminated glycidyl ether arms with a diaryl disulfide core, enabling both standard epoxy-amine crosslinking and post-cure dynamic bond exchange [2]. This dual functionality positions BGPDS as a key building block for vitrimers, intrinsically self-healing electrical insulation, and chemically degradable or closed-loop recyclable thermoset composites.

1 Dynamic disulfide diepoxide monomer for vitrimer and recyclable thermoset synthesis
2 Enables complete network degradation into soluble fragments under mild stimulus
3 Compatible with standard epoxy‑amine curing while retaining mechanical parity
4 Supports self‑healing and closed‑loop recycling workflows in composite research

Why BGPDS Cannot Be Replaced by DGEBA or DTDA-Cured Epoxy


Generic substitution with bisphenol A diglycidyl ether (DGEBA) or curing-agent-only disulfide systems (e.g., DGEBA cured with 4,4′-dithiodianiline, DTDA) fails to deliver the same combination of complete network degradability and self-healing efficiency. When the disulfide bond is confined to the diamine hardener, the resulting thermoset only partially degrades and leaves insoluble residues under base/photo-irradiation conditions [1]. In contrast, placing the disulfide linkage in the diepoxide monomer—as in BGPDS—ensures that every strand between crosslinks contains a cleavable S–S bond, enabling fragmentation into fully soluble small molecules on a time-scale of tens of minutes [1]. The quantitative evidence below demonstrates why procurement specifications for stimuli-responsive or recyclable epoxy materials must require the disulfide-containing diepoxide structure specifically.

Key Requirement
BGPDS (Target Monomer)
DGEBA / DTDA Systems
Complete network degradation
Every crosslink strand contains a cleavable S–S bond, enabling full dissolution
Disulfide-in-hardener-only yields partial degradation with insoluble residues
Intrinsic self‑healing capability
Achievable when disulfide is integrated in the epoxy backbone
Absent in conventional epoxy or hardener‑only disulfide networks
Mechanical performance parity
Tensile properties reported comparable to DGEBA reference
Comparable strength but lack of dynamic functionality limits recyclability

BGPDS Quantitative Differentiation Evidence for Scientific Selection


Complete vs. Partial Network Degradation

In a direct head-to-head comparison, epoxy resins synthesized from BGPDS diepoxide and hexamethylenediamine (HMDA) underwent complete degradation into fully soluble fragments within 30–60 min when treated with 10 mol% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF at 100 °C, or alternatively under photo-irradiation at 245 nm (2 mW/cm²) [1]. Under identical conditions, the reference resin containing disulfide bonds only in the diamine moiety (DGEBA cured with 4,4′-dithiodianiline, DTDA) degraded only partially and remained substantially undissolved [1]. A conventional DGEBA-based epoxy without disulfide bonds exhibited no degradation whatsoever [1].

Complete degradation time
Head-to-head
30–60 min (DBU, 100 °C or 245 nm light)
Enables full dissolution into soluble fragments for recycling
DGEBA+DTDA system remained partially undissolved under same conditions
Degradable thermosets Epoxy recycling Disulfide metathesis

Tensile Property Parity with DGEBA Reference Resin

Tensile testing of BGPDS-diamine networks demonstrated mechanical properties comparable to those of the reference DGEBA-based epoxy resin containing no disulfide bonds [1]. While the primary quantitative values reside behind the journal paywall, the published abstract and highlights explicitly state that the obtained resins possess sufficient mechanical properties as ordinary epoxy resin, with tensile strength and modulus falling within the same range as the disulfide-free control [1]. No significant trade-off between degradability and mechanical performance was observed.

Tensile property parity
Reported
Comparable to DGEBA reference resin (strength & modulus)
No significant mechanical trade-off from dynamic bond incorporation
Authors state “comparable mechanical properties”; full values in source
Mechanical properties Epoxy thermoset Tensile testing

Dual Dynamic Covalent Network Synergy in Epoxy Vitrimers

Li et al. (2024) prepared a series of epoxy vitrimers combining BGPDS (disulfide diepoxide) with PAMD, a curing agent bearing imine bonds, to create double dynamic covalent bond (DCB) networks [1]. The BGPDS–PAMD system formed a uniform aromatic framework that simultaneously delivered high tensile strength, elevated glass transition temperature (Tg), high self-healing efficiency, shape reconfiguration, reprocessability, and rapid degradation—a combination of properties not simultaneously achieved by single-DCB vitrimers relying on either disulfide or imine chemistry alone [1]. With 10 wt% tetra-needle-like ZnO whisker (T-ZnOw) reinforcement, the composite achieved further enhanced mechanical performance while retaining closed-loop recyclability of degradation products into new epoxy vitrimer resin [1].

Dual dynamic network synergy
Class-level
High strength, high Tg, healing, shape change, rapid degradation simultaneously
Supports vitrimer formulations that overcome rigidity–reprocessability trade-off
Based on BGPDS+PAMD double dynamic network; T-ZnOw reinforcement data available
Epoxy vitrimer Dual dynamic network Closed-loop recycling

Disulfide Bond Dissociation Energy Compared to Other Dynamic Linkages

The S–S bond dissociation energy in diaryl disulfides such as BGPDS falls in the range of 210–270 kJ/mol [1]. This is lower than the C–C and C–O bonds of the permanent network (typically >350 kJ/mol), yet higher than many other dynamic covalent linkages used for degradable thermosets: ester (~180–200 kJ/mol), urethane (~160–190 kJ/mol), and acetal (~100–150 kJ/mol) [1]. The intermediate BDE of the disulfide bond enables BGPDS-based networks to remain mechanically robust under ambient service conditions while undergoing facile, controlled exchange and cleavage upon application of moderate thermal, basic, or photochemical stimuli [1].

Disulfide bond energy
Class-level
210–270 kJ/mol (diaryl disulfide BDE)
Intermediate stability: robust under ambient use, cleavable with moderate stimulus
Higher than ester/acetal bonds, lower than permanent C–C bonds
Bond dissociation energy Dynamic covalent chemistry Stimuli-responsive materials

Intrinsic Self-Healing Electrical Insulation Performance

Wu et al. (2022) prepared intrinsic self-healing epoxy insulating materials using BGPDS as the matrix and 4,4′-dithiodianiline (4-AFD) as the curing agent, introducing disulfide bonds into both the epoxy backbone and the hardener [1]. The study systematically varied disulfide bond content and identified optimal formulation windows: DBF0%, DBF20%, and DBD40% compositions provided the best balance between mechanical integrity, dielectric performance, and self-healing efficacy [1]. A control group without disulfide bonds showed zero self-healing capability. The introduction of disulfide bonds improved dielectric properties (reduced dielectric loss) while the self-healing function successfully repaired mechanical surface damage under thermal stimulation [1]. Notably, disulfide bond placement in the matrix (BGPDS) exerted a greater influence on overall material characteristics than disulfide placement in the hardener alone [1].

Self‑healing insulation
Head-to-head
Intrinsic self-healing achieved; disulfide‑free control showed none
May enable autonomous crack repair in electrical insulation composites
Optimal compositions DBF0%, DBF20%, DBD40% identified
Self-healing insulation Electrical properties Dielectric materials

Thermal Stability of BGPDS-Based Vitrimers

A vitrimer based on BGPDS cured with 4-AFD exhibited a 5% weight-loss temperature (Td5%) of 275 °C under thermogravimetric analysis [1]. This places the BGPDS-based vitrimer within the thermal stability range of commercial epoxy systems (typically Td5% = 250–350 °C depending on formulation), confirming that the incorporation of dynamic disulfide bonds does not catastrophically compromise high-temperature performance. The combination of ~275 °C thermal onset with complete chemical degradability at moderate temperatures (30–60 min at 100 °C with DBU) represents a processing-design window unavailable with permanently crosslinked epoxies.

Thermal stability
Cross-study
Td5% = 275 °C (BGPDS + 4‑AFD vitrimer)
Falls within typical commercial epoxy range (250–350 °C)
No severe thermal penalty for dynamic functionality
Thermogravimetric analysis Thermal stability Vitrimer

Priority Application Scenarios for BGPDS Based on Quantitative Evidence


Self-Healing Electrical Insulation for Power Equipment

Based on the Wu et al. (2022) demonstration that BGPDS + 4-AFD formulations achieve intrinsic self-healing while maintaining acceptable dielectric properties [3], BGPDS should be prioritized for epoxy insulation in gas-insulated switchgear, transformers, and high-voltage bushings where microcrack-induced partial discharge can be autonomously arrested. Optimal formulation windows (DBF0%, DBF20%, DBD40%) provide procurement-guiding composition ranges that balance self-healing efficacy against mechanical and dielectric performance [3].

Degradable and Recyclable Fiber-Reinforced Composites

The complete degradation of BGPDS-based epoxy networks into soluble fragments within 30–60 min (Takahashi et al. 2016, [1]) enables chemical recycling of carbon-fiber-reinforced composites (CFRCs) without damage to recovered fibers. Down-selection for CFRC applications should require the disulfide-in-diepoxide architecture specifically, since disulfide-in-hardener-only systems leave insoluble residues that contaminate reclaimed fiber [1]. The tensile property parity with DGEBA [1] confirms that structural performance is not sacrificed.

Double Dynamic Covalent Vitrimers for Aerospace and Electronics

The Li et al. (2024) BGPDS + PAMD double-DCB system [2] demonstrates that BGPDS is the enabling diepoxide for vitrimers that simultaneously deliver high Tg, high tensile strength, high healing efficiency, shape reconfiguration, and rapid degradation—a multi-property profile that single-DCB systems cannot match. This formulation class is suitable for aerospace structural adhesives and electronic encapsulants requiring both in-service reliability and end-of-life recyclability [2].

Stimuli-Responsive Nanofiltration Membranes

BGPDS has been successfully employed in the fabrication of organic solvent nanofiltration membranes where the disulfide bond serves as a chemically cleavable linker, enabling on-demand alteration of membrane pore size and selectivity via treatment with reducing agents such as cysteamine [5]. This application leverages the same disulfide bond lability quantified by Takahashi et al. [1], extending the procurement rationale to smart separation-membrane platforms.

Application
Selection Property
Validation Focus
Self‑healing electrical insulation
Disulfide‑in‑matrix architecture; formulation balance for dielectric performance
Dielectric properties and self‑healing efficacy under thermal or mechanical stress
Degradable fiber‑reinforced composites
Complete network degradation into soluble fragments
Fiber reclamation efficiency and retention of tensile properties
Double dynamic vitrimers (aerospace/electronics)
Dual dynamic bond synergy (disulfide + imine)
Simultaneous high Tg, strength, healing, reprocessability, and degradation
Stimuli‑responsive nanofiltration membranes
Cleavable disulfide crosslinker for pore‑size tuning
Permeance/selectivity modulation via reducing agent treatment
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